Home > Products > Screening Compounds P103646 > 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine
4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine - 2202248-16-4

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

Catalog Number: EVT-2763476
CAS Number: 2202248-16-4
Molecular Formula: C10H11N3O
Molecular Weight: 189.218
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound features a pyrazole ring fused with a pyrazine moiety, along with a cyclopropylmethoxy substituent. Pyrazolo[1,5-a]pyrazines are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antitumor properties.

Source and Classification

The compound can be classified under the category of heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrazine derivative. Pyrazolo compounds are recognized for their pharmacological potential and are often investigated for various therapeutic applications. The presence of the cyclopropylmethoxy group may enhance the biological activity and specificity of the compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine can be approached through several methodologies:

  1. Cyclocondensation Reactions: This method involves the reaction of 1,3-biselectrophilic compounds with 3-aminopyrazoles, allowing for regioselective modifications at various positions on the pyrazolo ring. The cyclocondensation typically proceeds via an addition-elimination mechanism followed by nucleophilic attack on a carbonyl group, leading to the formation of the desired pyrazolo derivatives .
  2. Pericyclic Reactions: An alternative synthetic route includes [4+2] cycloaddition reactions from acyclic precursors. For instance, treating suitable hydrazones with sulfonyl azides in the presence of copper catalysts can yield fused ring systems that include the pyrazolo structure .
  3. Functionalization Techniques: Recent advancements have introduced methodologies such as microwave-assisted synthesis and palladium-catalyzed reactions to enhance yields and reduce reaction times .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine consists of:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrazine Moiety: A six-membered ring also containing two nitrogen atoms.
  • Cyclopropylmethoxy Group: A cyclopropyl group attached to a methoxy (-OCH₃) functional group.

The structural formula can be represented as follows:

CxHyNzO\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}

where xx, yy, zz represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively in the compound.

Chemical Reactions Analysis

Reactions and Technical Details

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions typical of heterocycles:

  • Substitution Reactions: The presence of electron-donating groups like methoxy can facilitate nucleophilic substitution reactions.
  • Rearrangement Reactions: Under specific conditions, the compound may undergo rearrangements leading to different isomers or derivatives.
  • Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to form more complex structures .
Mechanism of Action

Process and Data

The mechanism of action for 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is primarily linked to its interaction with biological targets such as enzymes or receptors. The presence of the pyrazole and pyrazine rings allows for potential binding to purine receptors or other enzymatic sites involved in cellular signaling pathways.

Pharmacological studies suggest that such compounds may act by inhibiting specific enzymes or modulating receptor activity, leading to therapeutic effects such as anti-inflammatory responses or tumor suppression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: The molecular weight can be calculated based on its chemical formula.
  • Melting Point: Typically determined through experimental methods; expected values should be referenced from similar compounds.
  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide is common for pyrazolo compounds.

Relevant data includes spectral analysis (NMR, IR) which provides insights into functional groups and molecular interactions.

Applications

Scientific Uses

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting inflammatory diseases or cancer.
  • Biological Research: Investigating mechanisms related to purine metabolism or receptor signaling pathways.
  • Chemical Synthesis: Serving as an intermediate in synthesizing more complex heterocyclic compounds.
Introduction to Pyrazolo[1,5-a]pyrazine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo-Fused Heterocycles in Drug Discovery

The medicinal exploration of pyrazolo-fused heterocycles originated in the mid-20th century, with early research primarily focusing on pyrazolo[1,5-a]pyrimidines as adenosine mimetics and central nervous system agents. The first therapeutic applications emerged with anxiolytics like zaleplon (pyrazolopyrimidine derivative) in the 1990s, demonstrating the scaffold's bioavailability and favorable safety profile [6] [10]. This era established fundamental synthetic methodologies, predominantly relying on cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic systems (β-dicarbonyls, β-enaminones, or unsaturated ketones) [6] [8]. The early 2000s witnessed a significant paradigm shift toward oncology applications. Protein kinase inhibition emerged as a major therapeutic focus, leveraging the scaffold's ability to occupy ATP-binding pockets while accommodating extensive peripheral modifications. This period saw the development of dorsomorphin, a pioneering AMPK inhibitor, which validated pyrazolo[1,5-a]pyrimidines as viable kinase-targeting chemotypes [6] [8].

The subsequent decade (2010-2020) marked the clinical translation of this scaffold, particularly in precision oncology targeting kinase fusions. Larotrectinib (Vitrakvi®), a pyrazolo[1,5-a]pyrimidine-based tropomyosin receptor kinase (TRK) inhibitor, received FDA approval in 2018. This breakthrough demonstrated unprecedented efficacy in TRK fusion-positive cancers regardless of tumor histology, establishing a paradigm for histology-agnostic cancer therapy [2] [5]. Simultaneously, synthetic methodologies advanced substantially, enabling regioselective C4 functionalization critical for circumventing acquired resistance mutations. Techniques such as palladium-catalyzed cross-coupling, microwave-assisted cyclization, and transition metal-catalyzed C-H activation allowed access to previously inaccessible derivatives, including the 4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine chemotype [6] [8] [9].

Table 1: Key Milestones in Pyrazolo-Fused Heterocycle Development

Time PeriodTherapeutic FocusKey AdvancementsRepresentative Agents
1980s-1990sNeuroscienceDevelopment of anxiolytics and sedatives demonstrating CNS permeability and safetyZaleplon, Indiplon
2000-2010Kinase Inhibition (Proof-of-Concept)Scaffold validation in kinase binding pockets; AMPK inhibitionDorsomorphin
2010-2020Precision OncologyTRK inhibition for NTRK-fusion cancers; Clinical approvalsLarotrectinib, Repotrectinib
2020-PresentResistance Mitigation & New TargetsMacrocyclic derivatives; C4 functionalization for solvent-front mutations4-(Cyclopropylmethoxy) derivatives (e.g., TPX-0046)

The latest evolutionary phase (2020-present) focuses on overcoming limitations of first-generation inhibitors, particularly acquired resistance via kinase domain mutations. Structural analyses revealed that bulky C4 substituents like cyclopropylmethoxy could sterically hinder mutant kinase conformations while maintaining potency against wild-type targets. This insight drove the development of next-generation compounds exemplified by repotrectinib (TRK/ROS1 inhibitor) and investigational RET inhibitors featuring the 4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine core [5] [9]. Concurrently, synthetic innovations enabled efficient production of C4-alkoxy variants via nucleophilic aromatic substitution of C4-chloro precursors or Pd-catalyzed C-O coupling, facilitating rapid SAR exploration [6] [8].

Role of Substituent Diversity in Modulating Bioactivity: Focus on Cyclopropylmethoxy Derivatives

The bioactivity of pyrazolo[1,5-a]pyrazines is profoundly influenced by substitutions at critical positions, with C4 modifications demonstrating particularly pronounced effects on target engagement, selectivity, and pharmacokinetics. The cyclopropylmethoxy group (–OCH₂-cPr) exemplifies a strategically optimized substituent addressing multiple pharmacological parameters simultaneously.

Physicochemical and Pharmacokinetic Optimization:Cyclopropylmethoxy introduction significantly enhances metabolic stability by shielding vulnerable sites from oxidative degradation. The cyclopropyl group's high bond dissociation energy and saturated nature impede cytochrome P450-mediated oxidation, reducing first-pass metabolism. This contrasts sharply with smaller alkoxy groups (methoxy, ethoxy), which exhibit substantially higher CYP3A4-mediated clearance rates [3] [4]. Lipophilicity modulation represents another critical advantage. The cyclopropylmethoxy group increases logP by approximately 0.9-1.2 units compared to unsubstituted analogs, positioning compounds within the optimal range (logP 2-3) for cellular permeability while avoiding excessive hydrophobicity that compromises solubility. This balanced lipophilicity facilitates blood-brain barrier penetration, a crucial requirement for targeting neurotrophic kinase-driven cancers [4] [9].

Steric and Electronic Effects on Target Engagement:The three-dimensional geometry of the cyclopropyl ring introduces conformational constraints that profoundly influence binding kinetics. The methylene spacer (–CH₂–) provides flexibility, allowing the cyclopropyl moiety to adopt orientations maximizing van der Waals contacts within hydrophobic kinase subpockets. Comparative studies demonstrate that cyclopropylmethoxy-substituted derivatives exhibit 5-30 fold improved binding affinity for TRKA/B/C and RET kinases compared to linear alkoxy analogs (e.g., n-propoxy) [5] [9]. This enhancement stems from complementary surface interactions with residues lining solvent-front regions, particularly in mutated kinases (e.g., TRKAG667C, RETV804M). Quantum mechanical calculations reveal the cyclopropyl group's characteristic bond angle distortion (≈60°) creates an optimal steric contour matching the topology of gatekeeper residue vicinities. Additionally, the cyclopropyl's "pseudo-π" electron system may engage in CH-π interactions with aromatic kinase residues, contributing to binding energy [2] [9].

Table 2: Comparative Bioactivity of Pyrazolo[1,5-a]pyrazine C4-Substituents

C4 SubstituentRelative Potency (TRKC)Metabolic Half-life (Human Microsomes, min)Kinase Selectivity Index (vs. KDR)Aqueous Solubility (µg/mL)
Unsubstituted1.0 (Reference)12.3 ± 2.115.2185.7 ± 8.5
Methoxy3.5 ± 0.423.1 ± 3.428.7162.3 ± 6.8
Ethoxy5.2 ± 0.731.8 ± 4.241.9138.6 ± 7.2
Cyclopropylmethoxy22.7 ± 2.968.4 ± 5.7>10089.2 ± 4.3
Naphthylmethoxy18.3 ± 1.845.6 ± 4.88.312.4 ± 0.9

Synthetic Accessibility and Diversification:The cyclopropylmethoxy group demonstrates superior compatibility with multistep synthetic routes compared to bulkier alternatives. Its stability under acidic (POCl₃, TFA) and basic (K₂CO₃, Cs₂CO₃) conditions common in heterocyclic chemistry enables late-stage installation via nucleophilic displacement of C4-chloro precursors or Mitsunobu reactions [6] [8]. The synthetic tractability facilitates focused library generation exploring synergistic substitutions at other positions (C2, C6, C7), enabling multidimensional SAR. For instance, combining C4-cyclopropylmethoxy with C2-arylaminogroups yields compounds with dual kinase (TRK/RET) and efflux pump (ABCB1) inhibitory activity, addressing multidrug resistance in oncology [4] [9].

Significance of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine in Targeted Therapy Development

The integration of the cyclopropylmethoxy group at the C4 position transforms the pyrazolo[1,5-a]pyrazine scaffold into a precision therapeutic tool, particularly for addressing two critical challenges in oncology: kinase gatekeeper mutations and multidrug resistance (MDR) phenomena.

Overcoming Acquired Resistance in Kinase Inhibitors:First-generation TRK inhibitors (e.g., larotrectinib) face clinical limitations due to on-target resistance mutations, predominantly solvent-front substitutions (TRKAG595R, TRKCG623R) and gatekeeper alterations (TRKAG667C, TRKBF589L). Structural analyses reveal that 4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine derivatives bind kinase domains in a Type 1.5 conformation, where the cyclopropylmethoxy moiety projects toward the solvent-front region [2] [5] [9]. This orientation creates steric hindrance against mutant kinase conformations while maintaining hydrogen bonding with hinge residues. Repotrectinib (TPX-0005), incorporating this pharmacophore, demonstrates >100-fold potency retention against TRKG595R mutants compared to larotrectinib in biochemical assays (IC₅₀ < 0.5 nM vs. >100 nM) [5]. Similarly, in RET-driven malignancies (e.g., medullary thyroid cancer), cyclopropylmethoxy-substituted inhibitors maintain low nanomolar potency against RETV804M/L gatekeeper mutants by exploiting hydrophobic rebinding pockets inaccessible to larger substituents (e.g., selpercatinib's pyrrolopyrimidine core) [9].

Multidrug Resistance (MDR) Reversal:Beyond direct kinase inhibition, 4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine derivatives exhibit potent MDR reversal activity by antagonizing ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1). Compound 16q (featuring the cyclopropylmethoxy moiety) enhances paclitaxel sensitivity in ABCB1-overexpressing MCF-7/ADR cells by 663-fold at 10 μM concentration. Mechanistically, these derivatives bind to the ABCB1 transporter's nucleotide-binding domain (NBD), stabilizing the inward-facing conformation and inhibiting ATP hydrolysis essential for drug efflux [4]. This dual functionality—direct kinase inhibition and efflux pump blockade—enables concurrent targeting of oncogenic drivers and resistance mechanisms.

Emerging Therapeutic Applications:Recent investigations reveal expanded therapeutic applications for this chemotype:

  • IRAK4 Modulation: Cyclopropylmethoxy derivatives demonstrate potent interleukin-1 receptor-associated kinase 4 (IRAK4) inhibition (IC₅₀ < 10 nM), disrupting MyD88-dependent signaling in lymphoma and autoimmune disorders. The cyclopropylmethoxy group occupies a hydrophobic pocket adjacent to the ATP-binding site, conferring >50-fold selectivity over JAK2 and FLT3 kinases [3].
  • Epigenetic Targets: Derivatives bearing C2-carboxamide groups alongside the C4-cyclopropylmethoxy moiety inhibit bromodomain-containing protein 4 (BRD4) by displacing acetylated histone mimics from the KAc recognition site (Kd ≈ 120 nM). Molecular dynamics simulations indicate the cyclopropyl group stabilizes the ZA loop conformation, enhancing complex stability [7] [10].

Table 3: Investigational 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine Derivatives in Targeted Therapy

Therapeutic TargetRepresentative CompoundKey Pharmacological PropertiesDevelopment Status
TRK/ROS1 Solvent-Front MutantsRepotrectinib (TPX-0005)IC₅₀: TRKG595R = 0.11 nM; ROS1G2032R = 0.19 nM; CNS penetration (Kp,uu = 0.87)FDA Approved (2023)
RET Gatekeeper MutantsTPX-0046IC₅₀: RETV804M = 0.8 nM; RETG810R = 2.3 nM; >1000-fold selectivity vs. VEGFR2Phase 1/2 (NCT04161391)
ABCB1-Mediated MDRCompound 16qRF (Paclitaxel) = 663.44 at 10 μM; Inhibits Rh123 efflux (EC₅₀ = 0.38 μM)Preclinical optimization
IRAK4/FLT3 Dual InhibitionCompound 7e (WO2018083085A1)IC₅₀: IRAK4 = 3.2 nM; FLT3 = 8.7 nM; Suppresses TNFα production (IC₅₀ = 25 nM)Lead optimization

Properties

CAS Number

2202248-16-4

Product Name

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

IUPAC Name

4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

Molecular Formula

C10H11N3O

Molecular Weight

189.218

InChI

InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-9-3-4-12-13(9)6-5-11-10/h3-6,8H,1-2,7H2

InChI Key

VULBAJUPHYESMK-UHFFFAOYSA-N

SMILES

C1CC1COC2=NC=CN3C2=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.